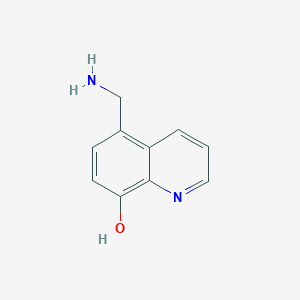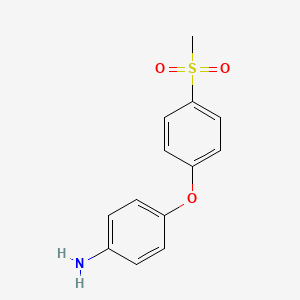
4-(フルオロメチル)ピペリジン塩酸塩
概要
説明
4-(Fluoromethyl)piperidine hydrochloride is a chemical compound with the molecular formula C6H13ClFN. It is a derivative of piperidine, a six-membered heterocyclic amine.
科学的研究の応用
4-(Fluoromethyl)piperidine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including agrochemicals and materials science applications.
Biological Studies: Researchers use it to study the effects of fluorine substitution on biological activity and pharmacokinetics.
作用機序
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is permeable to the blood-brain barrier . These properties could impact the bioavailability of the compound, influencing its therapeutic potential.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(Fluoromethyl)piperidine hydrochloride . For instance, the compound is stable at temperatures between 2-8°C . Other factors, such as pH and the presence of other compounds, could also affect its action.
生化学分析
Cellular Effects
4-(Fluoromethyl)piperidine hydrochloride affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways can result in altered cellular responses, while changes in gene expression can affect protein synthesis and cellular functions. Additionally, the compound’s influence on cellular metabolism can lead to variations in metabolic flux and metabolite levels .
Molecular Mechanism
The molecular mechanism of 4-(Fluoromethyl)piperidine hydrochloride involves its interactions with biomolecules at the molecular level. The compound can bind to specific enzymes or proteins, leading to enzyme inhibition or activation. These binding interactions can result in changes in gene expression and subsequent alterations in cellular functions. The fluorine atom in the compound’s structure can play a crucial role in these interactions by affecting the compound’s binding affinity and reactivity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Fluoromethyl)piperidine hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound can maintain its stability under specific conditions, but it may degrade over time, leading to changes in its biochemical properties and effects on cellular function. Long-term studies in vitro and in vivo have provided insights into the compound’s temporal effects on cellular processes .
Dosage Effects in Animal Models
The effects of 4-(Fluoromethyl)piperidine hydrochloride can vary with different dosages in animal models. Studies have demonstrated that the compound exhibits dose-dependent effects, with threshold effects observed at specific dosage levels. At higher doses, the compound may exhibit toxic or adverse effects, impacting cellular functions and overall health. These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects .
Metabolic Pathways
4-(Fluoromethyl)piperidine hydrochloride is involved in various metabolic pathways. The compound interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the compound’s biochemical properties and its overall impact on cellular metabolism. Understanding the metabolic pathways of 4-(Fluoromethyl)piperidine hydrochloride is crucial for elucidating its role in biochemical reactions and potential therapeutic applications .
Transport and Distribution
The transport and distribution of 4-(Fluoromethyl)piperidine hydrochloride within cells and tissues are essential aspects of its biochemical behavior. The compound can interact with specific transporters or binding proteins, influencing its localization and accumulation within cells. These interactions can affect the compound’s overall activity and function, as well as its potential therapeutic applications .
Subcellular Localization
The subcellular localization of 4-(Fluoromethyl)piperidine hydrochloride plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. These localization mechanisms can influence the compound’s interactions with biomolecules and its overall biochemical behavior .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Fluoromethyl)piperidine hydrochloride typically involves the fluorination of piperidine derivatives. One common method is the reaction of piperidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position .
Industrial Production Methods
In an industrial setting, the production of 4-(Fluoromethyl)piperidine hydrochloride may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through crystallization or distillation to obtain the final product with high purity .
化学反応の分析
Types of Reactions
4-(Fluoromethyl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its pharmacological properties.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
類似化合物との比較
Similar Compounds
Piperidine: The parent compound, which lacks the fluorine substitution.
3-Fluoropiperidine: A similar compound with the fluorine atom at a different position.
N-(4-Fluorobenzyl)piperazine: Another fluorinated piperidine derivative with different pharmacological properties.
Uniqueness
4-(Fluoromethyl)piperidine hydrochloride is unique due to the specific position of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine substitution can enhance metabolic stability, modify electronic properties, and improve pharmacokinetic profiles compared to non-fluorinated analogs .
特性
IUPAC Name |
4-(fluoromethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FN.ClH/c7-5-6-1-3-8-4-2-6;/h6,8H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDUQKYYPOBCIJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CF.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30630637 | |
| Record name | 4-(Fluoromethyl)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
787564-27-6 | |
| Record name | 4-(Fluoromethyl)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(fluoromethyl)piperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















